molecular formula C12H19NO B13318683 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol

3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13318683
M. Wt: 193.28 g/mol
InChI Key: PTODZHWRIOGZJW-UHFFFAOYSA-N
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Description

3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO. It is a derivative of propanol, featuring a dimethylphenyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2,3-dimethylbenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: A structurally similar compound with a dimethylamino group instead of the dimethylphenyl group.

    2-Dimethylaminoethanol: Another related compound with a shorter carbon chain.

Uniqueness

3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3

InChI Key

PTODZHWRIOGZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCCCO)C

Origin of Product

United States

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